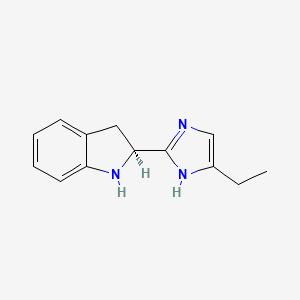

(S)-2-(5-Ethyl-1H-imidazol-2-yl)indoline

Beschreibung

Eigenschaften

Molekularformel |

C13H15N3 |

|---|---|

Molekulargewicht |

213.28 g/mol |

IUPAC-Name |

(2S)-2-(5-ethyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C13H15N3/c1-2-10-8-14-13(15-10)12-7-9-5-3-4-6-11(9)16-12/h3-6,8,12,16H,2,7H2,1H3,(H,14,15)/t12-/m0/s1 |

InChI-Schlüssel |

HLMZQXTXYVUGHN-LBPRGKRZSA-N |

Isomerische SMILES |

CCC1=CN=C(N1)[C@@H]2CC3=CC=CC=C3N2 |

Kanonische SMILES |

CCC1=CN=C(N1)C2CC3=CC=CC=C3N2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

1-Chloromethyl-5-hydroxy-1,2-dihydro-3-[(5-methylsulfonyloxy-1H-indol-2-yl)carbonyl]indoline (Compound 2)

- Structure : Features a chloromethyl group at the 1-position, a hydroxy group at the 5-position, and a sulfonated indole carbonyl group at the 3-position of the indoline core .

- Synthesis: Prepared via palladium-catalyzed hydrogenation, yielding 50% after purification.

- Key Data: Melting Point: 155–158°C. NMR: Distinct δ values for CH$3$ (2.80 ppm) and CH$2$Cl (3.77–3.98 ppm). Bioactivity: Not explicitly reported, but sulfonate groups are often associated with improved solubility and enzyme inhibition.

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-hydroxy-1H-indole-2-carboxamide (Compound 25)

- Structure: Combines a benzimidazole moiety with a hydroxyindole carboxamide group.

- Synthesis : Yield of 13% via column chromatography (PE/EtOAc 3:7).

Enzymatic Substrates: Indoline and Indole Derivatives

- DNT Dioxygenase Activity : Enzymes like DNT dioxygenase convert indoline to indole and further to indigo, highlighting the metabolic instability of unsubstituted indolines .

- Comparison : The 5-ethyl and imidazole substituents in (S)-2-(5-Ethyl-1H-imidazol-2-yl)indoline may reduce susceptibility to oxidative metabolism compared to simpler indoline derivatives, enhancing pharmacokinetic stability.

Key Comparative Data Table

Stereochemical and Functional Group Impact

- Stereochemistry : The S-configuration in the target compound may enhance binding affinity to chiral targets (e.g., enzymes or GPCRs) compared to racemic mixtures or R-enantiomers.

- Ethyl vs.

- Enzymatic Stability : Unlike unsubstituted indoline (metabolized to indole by DNT dioxygenase ), the ethyl-imidazole substitution may sterically hinder enzyme access, reducing degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.